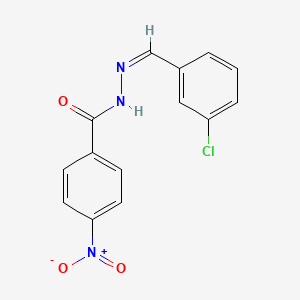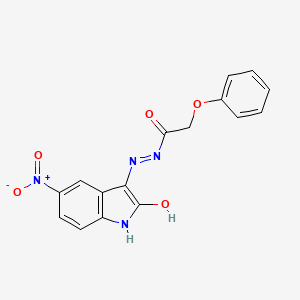![molecular formula C23H24N4O B3827034 5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B3827034.png)
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol
Vue d'ensemble
Description
5-(diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol, commonly known as Brilliant Green, is a synthetic dye that has been widely used in the scientific research field. It is a phenylmethane dye that has a green color and is commonly used as a biological stain.
Mécanisme D'action
Brilliant Green acts as a cationic dye and binds to negatively charged molecules such as nucleic acids and proteins. It stains bacteria and fungi by penetrating their cell walls and binding to their nucleic acids. In histology and cytology, it stains cell nuclei by binding to the DNA. It has also been shown to have antibacterial and antifungal properties, although the mechanism of action is not fully understood.
Biochemical and Physiological Effects
Brilliant Green has been shown to have toxic effects on some organisms. It has been reported to cause DNA damage and inhibit cell growth in some bacterial species. In mammals, it has been shown to have carcinogenic and mutagenic effects. However, these effects are only observed at high concentrations and are not relevant to the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Brilliant Green is a widely available and inexpensive dye that can be easily prepared in the laboratory. It has a high affinity for nucleic acids and proteins, making it a useful stain in microbiology, histology, and cytology. However, it has limitations in some applications due to its toxicity and potential mutagenic and carcinogenic effects.
Orientations Futures
There are several future directions for research on Brilliant Green. One area of interest is the development of new synthetic methods that can improve the purity and yield of the product. Another area of interest is the investigation of its antibacterial and antifungal properties and the mechanism of action. Additionally, there is a need for further research on its potential toxic effects and the development of safer alternatives for use in scientific research.
Conclusion
In conclusion, Brilliant Green is a synthetic dye that has been widely used in the scientific research field. It is a useful stain in microbiology, histology, and cytology, with a high affinity for nucleic acids and proteins. However, its potential toxic effects and limitations in some applications should be considered. Further research is needed to explore its synthetic methods, mechanism of action, and potential toxic effects, as well as the development of safer alternatives.
Applications De Recherche Scientifique
Brilliant Green has been widely used as a biological stain in microbiology, histology, and cytology. It is commonly used to stain bacteria, fungi, and protozoa in microbiology. In histology and cytology, it is used to stain cell nuclei and cytoplasm. It has also been used as an indicator in chemical reactions and as a colorimetric reagent for the determination of various substances.
Propriétés
IUPAC Name |
5-(diethylamino)-2-[(4-phenyldiazenylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-3-27(4-2)22-15-10-18(23(28)16-22)17-24-19-11-13-21(14-12-19)26-25-20-8-6-5-7-9-20/h5-17,28H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTXRGSPXZPEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501041042 | |
| Record name | Phenol, 5-(diethylamino)-2-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol | |
CAS RN |
316137-50-5 | |
| Record name | Phenol, 5-(diethylamino)-2-[[[4-(2-phenyldiazenyl)phenyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3826962.png)






![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-methylbenzohydrazide](/img/structure/B3827030.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B3827040.png)
![2-iodo-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827048.png)
![N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B3827054.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylsulfonyl)ethyl]pyridine](/img/structure/B3827062.png)

![6-[3-(dimethylamino)-2-propen-1-ylidene]-3-[2-(dimethylamino)vinyl]-2-cyclohexen-1-one](/img/structure/B3827068.png)